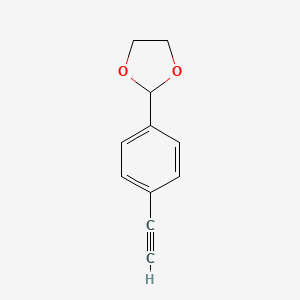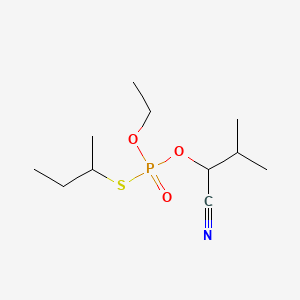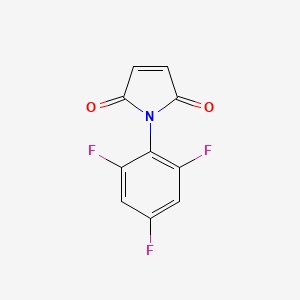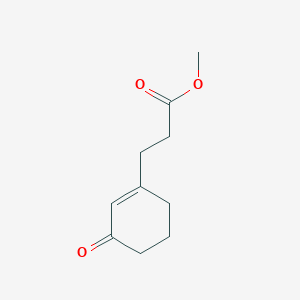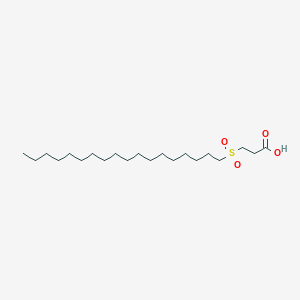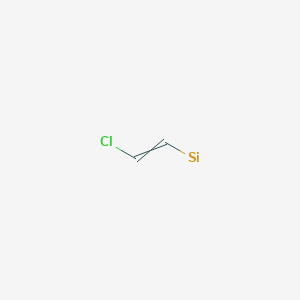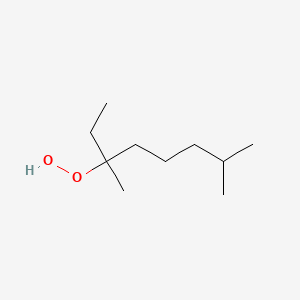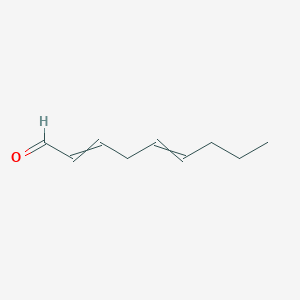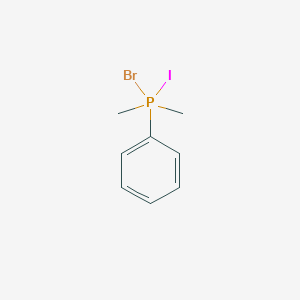
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of bromine, iodine, and a phenyl group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane typically involves the reaction of dimethylphenylphosphine with bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Dimethylphenylphosphine: This is achieved by reacting phenylphosphine with methyl iodide in the presence of a base such as sodium hydride.
Bromination and Iodination: The dimethylphenylphosphine is then treated with bromine and iodine to introduce the halogen atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different phosphorus-containing species.
Coupling Reactions: It can participate in coupling reactions to form larger organophosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphine derivatives, while oxidation reactions can produce phosphine oxides.
Applications De Recherche Scientifique
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom and halogen substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorodimethyl(phenyl)-lambda~5~-phosphane: Similar structure but with chlorine instead of bromine and iodine.
Dimethyl(phenyl)-lambda~5~-phosphane: Lacks the halogen substituents.
Bromo(dimethyl)phenylphosphine: Contains only bromine as the halogen substituent.
Propriétés
Numéro CAS |
138169-30-9 |
|---|---|
Formule moléculaire |
C8H11BrIP |
Poids moléculaire |
344.95 g/mol |
Nom IUPAC |
bromo-iodo-dimethyl-phenyl-λ5-phosphane |
InChI |
InChI=1S/C8H11BrIP/c1-11(2,9,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
GGXGVTOGKXMRBJ-UHFFFAOYSA-N |
SMILES canonique |
CP(C)(C1=CC=CC=C1)(Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



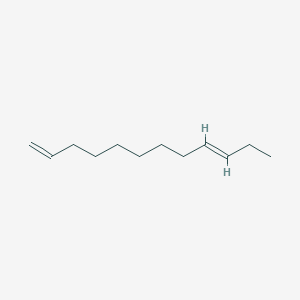
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
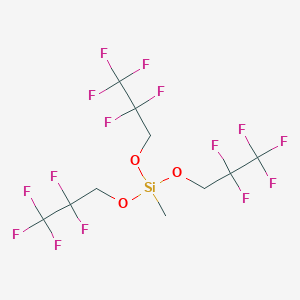
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
